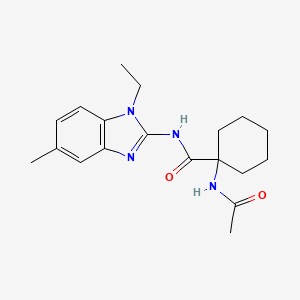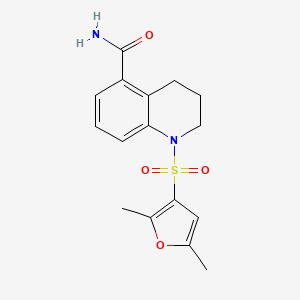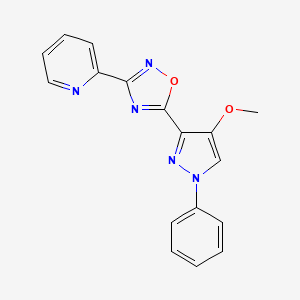
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-4-yl hydrazine with phenoxyacetic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl-3-(phenoxymethyl)-1,2,4-oxadiazole derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
The medicinal applications of this compound are being explored due to its potential therapeutic properties. It is being investigated for its ability to inhibit specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance.
作用機序
The mechanism of action of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 5-(Oxan-4-yl)-1H-indole
- 4-(HydroxyMethyl)oxan-4-yl]Methanol
- Oxan-4-yl (piperidin-4-yl)methanol
Uniqueness
Compared to similar compounds, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole stands out due to its unique oxadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.
特性
IUPAC Name |
5-(oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-12(5-3-1)18-10-13-15-14(19-16-13)11-6-8-17-9-7-11/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGOMHVUZKAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-[(1S,2R)-2-hydroxycyclohexyl]acetamide](/img/structure/B7413028.png)


![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-quinoxalin-2-ylmethanone](/img/structure/B7413043.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1,6-naphthyridin-4-yl)methanone](/img/structure/B7413047.png)
![2-Methyl-2-methylsulfonyl-1-[4-(oxolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7413053.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7413060.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7413068.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7413073.png)


![2-(2-hydroxyphenyl)-N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]acetamide](/img/structure/B7413095.png)
